3-Cyclobutyl-4-(4-fluorophenyl)-1h-pyrazol-5-amine
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Overview
Description
3-Cyclobutyl-4-(4-fluorophenyl)-1h-pyrazol-5-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclobutyl group, a fluorophenyl group, and a pyrazolamine core, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyl-4-(4-fluorophenyl)-1h-pyrazol-5-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutyl-4-(4-fluorophenyl)-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups.
Scientific Research Applications
3-Cyclobutyl-4-(4-fluorophenyl)-1h-pyrazol-5-amine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclobutyl-4-(4-fluorophenyl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclobutyl-4-fluorophenyl)methanamine
- (3-cyclobutyl-4-fluorophenyl)boronic acid
Uniqueness
Compared to similar compounds, 3-Cyclobutyl-4-(4-fluorophenyl)-1h-pyrazol-5-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structural features enable specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H14FN3 |
---|---|
Molecular Weight |
231.27 g/mol |
IUPAC Name |
5-cyclobutyl-4-(4-fluorophenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C13H14FN3/c14-10-6-4-8(5-7-10)11-12(9-2-1-3-9)16-17-13(11)15/h4-7,9H,1-3H2,(H3,15,16,17) |
InChI Key |
QQRWNGBSQNOLLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=C(C(=NN2)N)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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